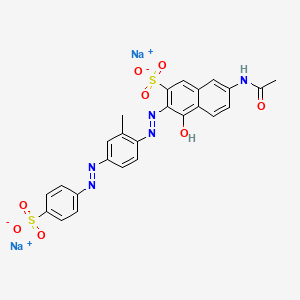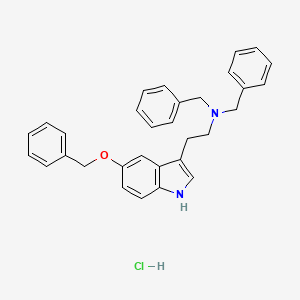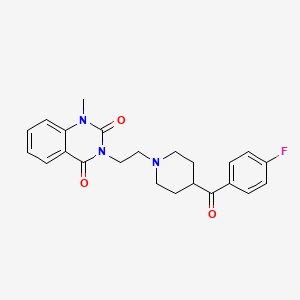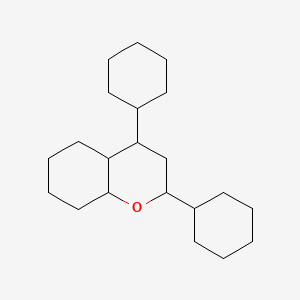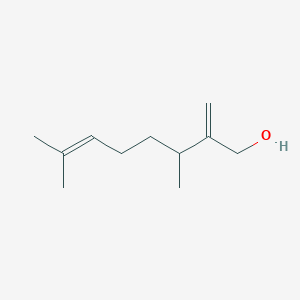
6-Octen-1-ol, 3,7-dimethyl-2-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Octen-1-ol, 3,7-dimethyl-2-methylene- is an organic compound with the molecular formula C10H18O. It is a type of alcohol that features a double bond and a methylene group, making it a versatile compound in organic synthesis.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Citral: One common method to synthesize 6-Octen-1-ol, 3,7-dimethyl-2-methylene- involves the hydrogenation of citral. Citral is first converted to citronellal, which is then hydrogenated to produce citronellol.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent reacts with an aldehyde to form the desired alcohol.
Industrial Production Methods:
Fractional Distillation: Industrially, citronellol can be isolated from essential oils through fractional distillation. This method separates the compound based on its boiling point.
Chemical Synthesis: Large-scale chemical synthesis involves the catalytic hydrogenation of citral or the use of Grignard reagents under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: 6-Octen-1-ol, 3,7-dimethyl-2-methylene- can undergo oxidation to form citronellal or citronellic acid.
Reduction: It can be reduced to form dihydrocitronellol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reactions: Acid chlorides or anhydrides are used to form esters, while alkyl halides are used for ether formation.
Major Products:
Oxidation Products: Citronellal, citronellic acid.
Reduction Products: Dihydrocitronellol.
Substitution Products: Citronellyl acetate, citronellyl formate
Applications De Recherche Scientifique
6-Octen-1-ol, 3,7-dimethyl-2-methylene- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industry due to its pleasant scent and taste.
Mécanisme D'action
The mechanism of action of 6-Octen-1-ol, 3,7-dimethyl-2-methylene- involves its interaction with cellular membranes and enzymes. It can disrupt microbial cell membranes, leading to cell lysis and death. In biological systems, it may interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Citronellal: An aldehyde with a similar structure but different functional group.
Citronellic Acid: An oxidized form of citronellol.
Citronellyl Acetate: An ester derivative of citronellol.
Uniqueness: 6-Octen-1-ol, 3,7-dimethyl-2-methylene- is unique due to its dual functionality as both an alcohol and an unsaturated compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
18478-46-1 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
3,7-dimethyl-2-methylideneoct-6-en-1-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,10,12H,4-5,7-8H2,1-3H3 |
Clé InChI |
QGRLZQDPVRYSKI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)C(=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
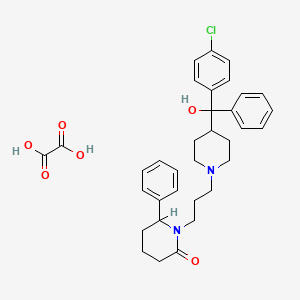
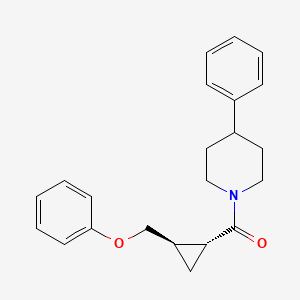
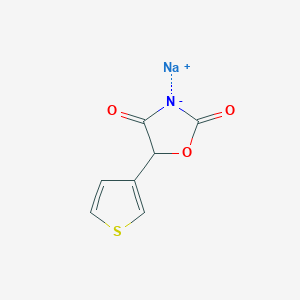
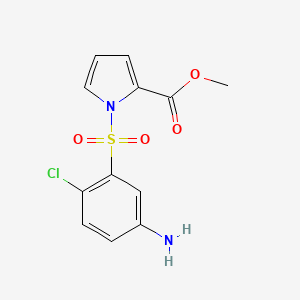
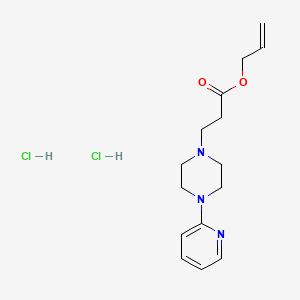
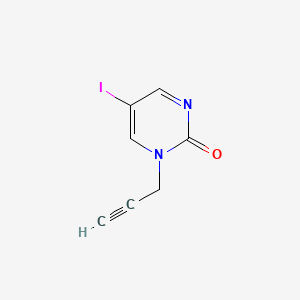
![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)

